4-Aminomethyl-5-methyl-furan-2-carboxylic acid
Overview
Description
4-Aminomethyl-5-methyl-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical and Spectral Studies
4-Aminomethyl-5-methyl-furan-2-carboxylic acid and its derivatives are studied in the context of analytical and spectral analyses. Patel (2020) explored the chelating properties and antimicrobial activity of furan ring-containing organic ligands, including a compound synthesized from a reaction involving a similar furan-2-carboxylic acid derivative (Patel, 2020).
Biocatalytic Synthesis
The biocatalytic synthesis of various furan carboxylic acids, including derivatives of this compound, has been studied for their potential in the polymer and fine chemical industries. Wen et al. (2020) demonstrated the enhanced synthesis of these acids using a substrate adaptation strategy (Wen, Zhang, Zong, & Li, 2020).
Antimycobacterial Agents
Compounds like 5-Phenyl-furan-2-carboxylic acids, structurally related to this compound, have been identified as potential antimycobacterial agents. Mori et al. (2022) analyzed a fluorinated ester derivative in this class for its properties (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Analytical Methods in Honey Analysis
Furan-2-carboxylic acids, including this compound derivatives, are analyzed in honey. Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining related compounds in honey samples (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Dissociative Electron Attachment Study
A study on the dissociation of furan by low energy electrons included molecules such as 2-furoic acid and 5-methyl-2-furoic acids, closely related to the target compound. Zawadzki, Luxford, and Kočišek (2020) investigated how carboxylation influences the stability of the furan ring (Zawadzki, Luxford, & Kočišek, 2020).
Intramolecular Cyclization
Remizov, Pevzner, and Petrov (2019) studied the intramolecular cyclization of a derivative of 5-aminomethyl-furan-2-carboxylic acid, yielding various compounds with potential pharmacological interest (Remizov, Pevzner, & Petrov, 2019).
Bioactivity Studies
Wu et al. (2018) explored new furan-2-carboxylic acids, structurally similar to this compound, isolated from the roots of Nicotiana tabacum for their anti-tobacco mosaic virus and cytotoxicity activities (Wu et al., 2018).
Synthesis of Heterocycles
Kandinska, Kozekov, and Palamareva (2006) researched the synthesis of new heterocycles, including derivatives of furan-2-carboxylic acid, highlighting their application in pharmacology (Kandinska, Kozekov, & Palamareva, 2006).
Biological Activity of Derivatives
Phutdhawong et al. (2019) synthesized derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and assessed their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Carboxylate Recognition
Chakraborty, Tapadar, and Kumar (2002) developed a novel 18-membered cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid as a receptor for carboxylate binding (Chakraborty, Tapadar, & Kumar, 2002).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
Jia, Zong, Zheng, and Li (2019) reported on a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, an approach that could potentially be applied to the synthesis of this compound (Jia, Zong, Zheng, & Li, 2019).
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
It is mentioned that this compound is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides , indicating that it may be involved in the synthesis of these polymers.
Properties
IUPAC Name |
4-(aminomethyl)-5-methylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBKTEBPFCBDMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243088 | |
Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-95-8 | |
Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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